molecular formula C20H21N3O3 B13136175 (R)-3-(4-(4-Hydroxyphenyl)piperazin-1-yl)-1-phenylpyrrolidine-2,5-dione

(R)-3-(4-(4-Hydroxyphenyl)piperazin-1-yl)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B13136175
M. Wt: 351.4 g/mol
InChI Key: JJFJQFJFFVLMCX-GOSISDBHSA-N
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Description

®-3-(4-(4-Hydroxyphenyl)piperazin-1-yl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring, a hydroxyphenyl group, and a pyrrolidine-2,5-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-(4-Hydroxyphenyl)piperazin-1-yl)-1-phenylpyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the piperazine ring. A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields . The piperazine ring can be synthesized using a palladium-catalyzed cyclization reaction, which provides high regio- and stereochemical control .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly solvents and catalysts, such as iridium-based complexes, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-3-(4-(4-Hydroxyphenyl)piperazin-1-yl)-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione moiety can be reduced to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

®-3-(4-(4-Hydroxyphenyl)piperazin-1-yl)-1-phenylpyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-(4-(4-Hydroxyphenyl)piperazin-1-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the piperazine ring can interact with receptor sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(4-(4-Hydroxyphenyl)piperazin-1-yl)-1-phenylpyrrolidine-2,5-dione is unique due to its combination of a hydroxyphenyl group, a piperazine ring, and a pyrrolidine-2,5-dione moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

(3R)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C20H21N3O3/c24-17-8-6-15(7-9-17)21-10-12-22(13-11-21)18-14-19(25)23(20(18)26)16-4-2-1-3-5-16/h1-9,18,24H,10-14H2/t18-/m1/s1

InChI Key

JJFJQFJFFVLMCX-GOSISDBHSA-N

Isomeric SMILES

C1CN(CCN1[C@@H]2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O

Origin of Product

United States

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